

LYS006 Hydrochloride: A Technical Guide to Target Validation

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Compound of Interest		
Compound Name:	LYS006 hydrochloride	
Cat. No.:	B15576034	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LYS006 hydrochloride is a potent and highly selective, orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the target validation studies for LYS006, detailing its mechanism of action, in vitro and in vivo pharmacology, and clinical findings. While preclinical studies demonstrated promising target engagement and anti-inflammatory activity, clinical trials in inflammatory acne and ulcerative colitis did not meet their primary efficacy endpoints. This document aims to serve as a detailed resource for researchers in the field of inflammation and drug development.

Introduction: The Role of LTA4H in Inflammation

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the production of leukotriene B4 (LTB4).[1][2] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of the inflammatory response.[3] Elevated levels of LTB4 are associated with numerous inflammatory conditions. By inhibiting LTA4H, LYS006 effectively blocks the production of LTB4, thereby reducing neutrophil recruitment and subsequent inflammation.

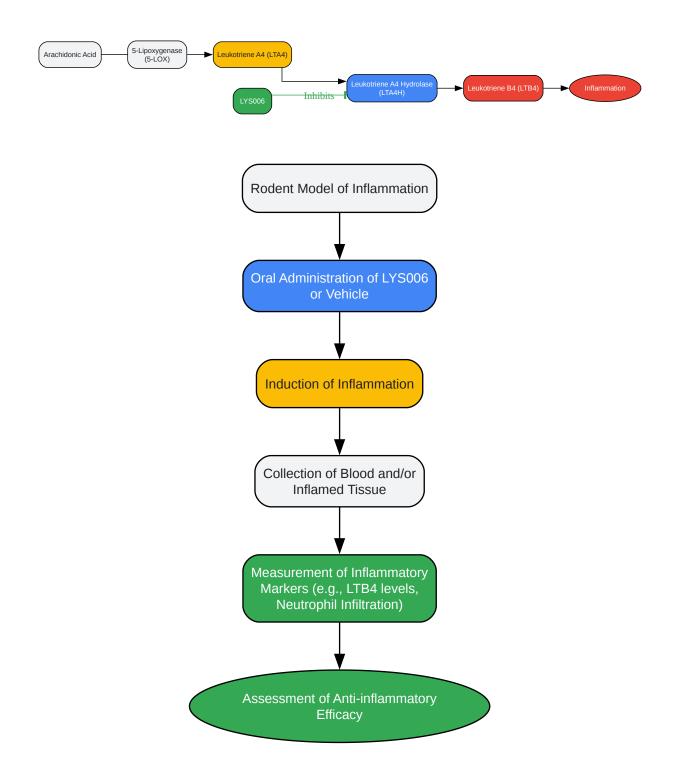


Mechanism of Action

LYS006 is a reversible and competitive inhibitor of LTA4H.[3] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of LTA4H, which in turn prevents the conversion of LTA4 to LTB4. This leads to a significant reduction in the levels of the proinflammatory mediator LTB4.

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